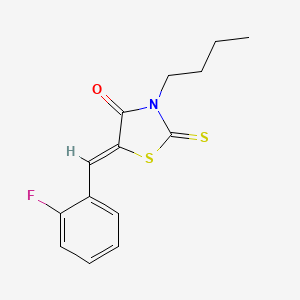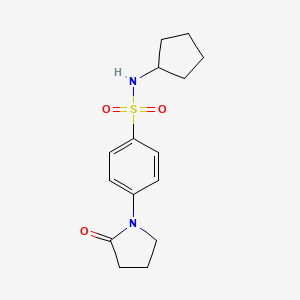![molecular formula C22H23N3O3S B4846364 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4846364.png)
4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide
説明
4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide, also known as MP-470, is a small molecule inhibitor that has been developed as a potential anticancer drug. It was first discovered by a team of researchers at the University of Colorado Cancer Center in 2005. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and exploring its potential as a therapeutic agent.
作用機序
The exact mechanism of action of 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to work by inhibiting several key signaling pathways involved in cancer cell growth and survival. Specifically, it targets the DNA damage response pathway, which is critical for repairing damaged DNA and preventing the accumulation of genetic mutations that can lead to cancer. By inhibiting this pathway, 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide can induce cell death in cancer cells and prevent them from proliferating.
Biochemical and Physiological Effects
Studies have shown that 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and gemcitabine, when used in combination therapy. In addition, 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide is its potent anticancer activity against a variety of tumor types. It has also been shown to enhance the efficacy of other anticancer drugs when used in combination therapy. However, one limitation of 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different tumor types and patient populations.
将来の方向性
There are several potential future directions for the study of 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide. One area of research is focused on understanding its mechanism of action in more detail, which could lead to the development of more effective combination therapies. Another area of research is focused on identifying biomarkers that can predict which patients are most likely to respond to 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide treatment. Finally, there is also interest in exploring the potential of 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer patients.
科学的研究の応用
4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to have potent anticancer activity against a variety of tumor types, including lung, breast, ovarian, and pancreatic cancers. In addition, it has also been shown to enhance the efficacy of other anticancer drugs when used in combination therapy.
特性
IUPAC Name |
4-[(3-methyl-N-methylsulfonylanilino)methyl]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-17-6-5-8-21(14-17)25(29(2,27)28)16-18-9-11-19(12-10-18)22(26)24-15-20-7-3-4-13-23-20/h3-14H,15-16H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYVNDMAXIWPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[hydroxy(phenyl)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4846295.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4846297.png)
![3-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4846300.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4846303.png)



![2-(1,3-benzodioxol-5-yloxy)-N'-[1-(4-pyridinyl)ethylidene]propanohydrazide](/img/structure/B4846333.png)
![N-(4-acetylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4846353.png)

![N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4846361.png)
![N-(2-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4846366.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4846373.png)
![3-chloro-N-(3-hydroxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4846384.png)